ADB-FUBINACA was first identified in 2014 and has since been associated with various incidents of intoxication and adverse health effects. Its synthesis is typically performed in clandestine laboratories, contributing to its emergence in the recreational drug market . The compound is often found in herbal blends marketed as "legal highs" or "spice," which are sold online or in head shops.
ADB-FUBINACA is classified as a synthetic cannabinoid and is part of a broader group of compounds known as indazole derivatives. These substances are structurally distinct from natural cannabinoids but share similar pharmacological effects. The compound has been reported to be more potent than traditional cannabinoids, leading to increased risks of severe side effects .
The synthesis of ADB-FUBINACA typically involves multi-step organic reactions. The primary method includes the coupling of 4-fluorobenzyl chloride with an indazole derivative, followed by amide bond formation with a suitable amino acid derivative. Specific synthetic routes can vary based on available reagents and desired purity levels.
ADB-FUBINACA has a complex molecular structure characterized by its indazole core linked to a fluorobenzyl group and an amino acid moiety. The chemical formula is , with a molar mass of approximately 382.4 g/mol.
ADB-FUBINACA undergoes various chemical reactions typical of synthetic cannabinoids, including hydrolysis, oxidation, and conjugation reactions.
The mechanism of action for ADB-FUBINACA primarily involves its interaction with cannabinoid receptors in the central nervous system. It acts as a potent agonist at the CB1 receptor, leading to psychoactive effects similar to those produced by natural cannabinoids.
Research indicates that ADB-FUBINACA exhibits higher binding affinity compared to Δ9-tetrahydrocannabinol, resulting in enhanced psychoactive effects. This increased potency can lead to significant physiological responses such as altered perception, mood changes, and potential toxicity at high doses .
Analytical methods such as liquid chromatography coupled with mass spectrometry (LC-MS) are commonly employed for detection and quantification in biological samples due to their sensitivity and specificity .
ADB-FUBINACA is primarily used in research settings to study its pharmacological effects and metabolic pathways. It serves as a model compound for investigating synthetic cannabinoids' interactions with cannabinoid receptors and their potential therapeutic applications.
Additionally, it plays a role in forensic toxicology for identifying exposure cases related to synthetic cannabinoid use. Its detection in biological matrices aids in understanding patterns of drug use and associated health risks .
The structural foundation of ADB-FUBICA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide) originates from pharmaceutical research into indazole-carboxamide compounds. Pfizer Inc. pioneered this chemical space through a seminal 2009 patent (WO 2009/106980-A2) that disclosed novel indazole-3-carboxamide derivatives as potent cannabinoid receptor modulators. While ADB-FUBICA itself was not explicitly named, the patent encompassed its core structural framework: an indole core substituted at the 1-position with a 4-fluorobenzyl group and at the 3-position with a carboxamide linker featuring tert-leucine (1-amino-3,3-dimethylbutan-2-yl) pharmacophore [1] [4]. This design strategically replaced the traditional pentyl chain of phytocannabinoids with a fluorinated benzyl group to enhance binding affinity and metabolic stability [1] [9].
The pharmacological rationale centered on optimizing CB1 receptor interactions. The tert-leucine residue (ADB moiety) was incorporated to confer steric bulk, potentially increasing receptor binding specificity and potency. Concurrently, the 4-fluorobenzyl substitution at the indole 1-position served dual purposes: electronic modulation via the fluorine atom and stabilization of the binding conformation through aromatic stacking interactions within the receptor pocket [2] [9]. This targeted molecular design distinguished ADB-FUBICA from earlier generations of synthetic cannabinoids and established the scaffold for clandestine modifications [1] [2].
Table 1: Core Structural Features of ADB-FUBICA and Related Patent Compounds
Structural Region | Chemical Feature | Functional Role |
---|---|---|
Indole Core | 1-(4-Fluorobenzyl) substitution | Mimics pentyl chain of THC; enhances CB1 affinity via hydrophobic interactions |
Linker | Carboxamide group (-C(O)NH-) | Connects core to amino acid pharmacophore; stabilizes conformation |
Pharmacophore | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl) (ADB) | tert-leucine derivative; high steric bulk for receptor specificity and potency |
Modification Site | Fluorine atom on benzyl ring | Electronic effects; metabolic resistance |
ADB-FUBICA remained absent from illicit markets until its identification in a significant law enforcement operation in June 2015. Chinese authorities dismantled a clandestine laboratory in Hubei Province, seizing approximately 20 kilograms of novel psychoactive substance powders. Among approximately 30 synthetic cannabinoids analyzed using liquid chromatography–high-resolution mass spectrometry (LC–HR-MS), gas chromatography–mass spectrometry (GC–MS), and nuclear magnetic resonance (NMR) spectroscopy, ADB-FUBICA was structurally elucidated as a previously unreported compound [2] [9]. This represented the first documented appearance of ADB-FUBICA in illegal products worldwide.
Analytical characterization during this seizure confirmed ADB-FUBICA as an indole analogue of the known synthetic cannabinoid ADB-FUBINACA, differing only in the core heterocyclic structure (indole versus indazole). The identification was verified through comparison with reference standards and spectral libraries of related compounds, particularly AB-FUBINACA [2] [9]. Following this initial detection, ADB-FUBICA appeared sporadically in European drug surveillance systems. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) included it in early warning system updates by 2016, noting its presence in "herbal smoking mixtures" and powdered products sold as "research chemicals" [5].
The trajectory of ADB-FUBICA proliferation reflects a pattern common to structurally novel synthetic cannabinoids. Initial identification in Asian clandestine production facilities (2015) was followed by delayed emergence in European and North American markets (2016-2017), often coinciding with the scheduling of more established compounds like ADB-FUBINACA and MDMB-4en-PINACA [3] [5]. Quantitative data remains limited, but seizure reports indicate ADB-FUBICA constituted a minor fraction of the synthetic cannabinoid market compared to its indazole counterparts, likely due to synthesis complexities and slightly lower yields observed in clandestine manufacturing settings [2] [9].
The dissemination of ADB-FUBICA relied heavily on digital platforms that circumvented traditional drug distribution channels. Three interconnected online ecosystems facilitated its global proliferation:
Surface Web "Research Chemical" Vendors: Commercial websites marketed powdered ADB-FUBICA as "not for human consumption," accompanied by disclaimers to evade regulatory scrutiny. Product listings emphasized chemical descriptors ("ADB-FUBICA 98% purity") and structural analogies to unscheduled compounds while avoiding psychoactive claims [1] [3]. These vendors operated primarily from jurisdictions with lagging analogue legislation and shipped using mislabeled packages (e.g., "plant growth regulators" or "laboratory reagents") [5].
Darknet Marketplaces: Encrypted platforms (e.g., AlphaBay, Dream Market) enabled anonymous transactions where ADB-FUBICA was sold alongside established illicit drugs. Vendor ratings, cryptocurrency payments, and escrow systems provided transactional security. Product reviews specifically referenced its functional similarity to scheduled indazole-based cannabinoids, describing duration and subjective effects to attract consumers seeking legal alternatives [3] [5].
Social Media and Encrypted Messaging: Platform-specific communities (Reddit subgroups, private Telegram channels) hosted technical discussions on synthesis optimization, circumventing chemical control laws through structural modifications. User-generated content included gas chromatography-mass spectrometry (GC-MS) validation results and nuclear magnetic resonance (NMR) spectra to verify product purity, fostering a perception of "quality control" within these networks [1] [3].
Table 2: Online Distribution Channels for ADB-FUBICA and Their Characteristics
Distribution Channel | Primary Marketing Claims | Transaction Mechanism | Geographic Reach |
---|---|---|---|
Surface Web Vendors | "Research chemical"; "Not for human consumption"; "Structural analog for study" | Credit/debit cards; bank transfers; disguised as legitimate commerce | Global shipping from unregulated jurisdictions |
Darknet Markets | "ADB-FUBICA powder same day shipping"; "Potent cannabinoid alternative" | Cryptocurrency (Bitcoin, Monero); escrow systems; vendor rating systems | Global shipping with stealth packaging |
Social Media Groups | "Lab-tested purity"; "Synthesis protocols"; "Effects discussion" | Peer-to-peer negotiations; cryptocurrency payments; localized meetups | Regionally clustered but information shared globally |
Law enforcement responses, including the 2023 United States Drug Enforcement Administration (DEA) notice of intent to temporarily schedule ADB-4en-PINACA and related compounds, inadvertently accelerated ADB-FUBICA's online visibility. Vendor communications intercepted during operations demonstrated rapid adaptation—marketing ADB-FUBICA as a "non-scheduled alternative" within days of regulatory announcements [5]. This demonstrated the agility of online distribution networks in substituting structurally related compounds to circumvent emerging legal controls, sustaining the availability of indole-carboxamide synthetic cannabinoids despite increasing international scheduling efforts [3] [5].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0